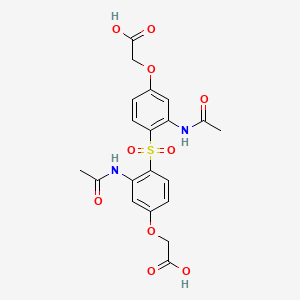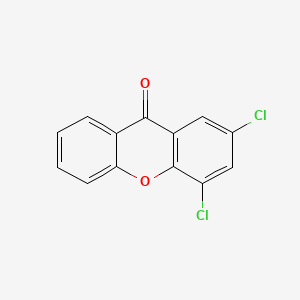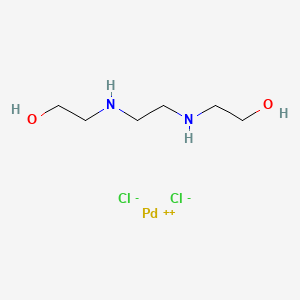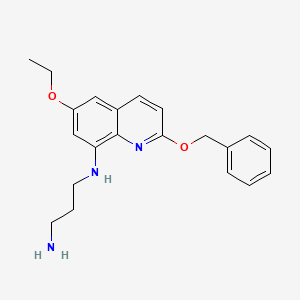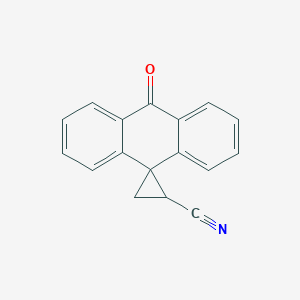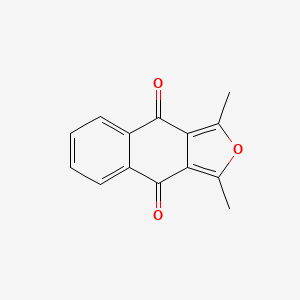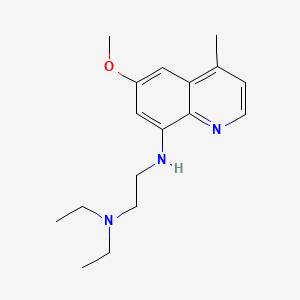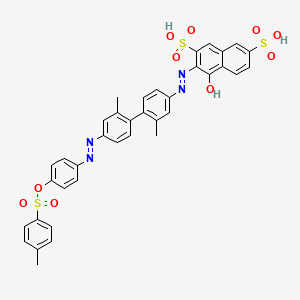
Acid Red 111 free acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Red 111 free acid: is a synthetic dye commonly used in various industries for its vibrant red color. It is known for its application in textiles, paper, cosmetics, and biological staining. The compound is characterized by its solubility in water and its ability to produce bright red shades on different substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acid Red 111 free acid is synthesized through a series of chemical reactions involving diazotization and coupling processes. The primary synthetic route involves the following steps:
Diazotization: The process begins with the diazotization of 4-amino-2-methylphenyl and 3-methylbenzenamine. These compounds are treated with sodium nitrite and hydrochloric acid to form diazonium salts.
Coupling: The diazonium salts are then coupled with 4-hydroxynaphthalene-2,7-disulfonic acid and phenol. This coupling reaction results in the formation of the azo dye structure of this compound.
Esterification: The final step involves esterification with 4-methylbenzene-1-sulfonyl chloride to stabilize the dye and enhance its solubility in water.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and concentration of reagents to ensure high yield and purity of the dye. The dye is typically produced in powder or granule form and then dissolved in water for various applications .
Chemical Reactions Analysis
Types of Reactions: Acid Red 111 free acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amines under reducing conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the dye.
Reduction: Corresponding amines.
Substitution: Substituted azo compounds.
Scientific Research Applications
Acid Red 111 free acid has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques such as chromatography.
Biology: The dye is employed in histological staining to visualize cellular structures and tissues under a microscope.
Medicine: this compound is used in diagnostic assays and as a marker in biological research.
Mechanism of Action
The mechanism of action of Acid Red 111 free acid involves its interaction with molecular targets and pathways:
Binding to Proteins: The dye binds to proteins and other macromolecules, which allows it to stain biological tissues effectively.
Absorption and Emission: The compound absorbs light in the visible spectrum and emits a bright red color, making it useful for various staining and coloring applications.
Pathways Involved: The dye interacts with cellular components, enabling the visualization of specific structures under a microscope.
Comparison with Similar Compounds
Acid Red 52: Another azo dye with similar applications but different chemical structure.
Acid Red 87: Known for its use in the textile industry, similar in application but varies in molecular composition.
Acid Red 151: Used in biological staining, with different spectral properties compared to Acid Red 111 free acid.
Uniqueness of this compound:
Stability: this compound is known for its stability and resistance to fading, making it suitable for long-term applications.
Solubility: The dye’s high solubility in water enhances its usability in various aqueous applications.
Color Intensity: It provides a more intense and vibrant red color compared to some other similar dyes.
Properties
CAS No. |
29128-77-6 |
|---|---|
Molecular Formula |
C37H30N4O10S3 |
Molecular Weight |
786.9 g/mol |
IUPAC Name |
4-hydroxy-3-[[3-methyl-4-[2-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C37H30N4O10S3/c1-22-4-12-30(13-5-22)54(49,50)51-29-10-6-26(7-11-29)38-39-27-8-15-32(23(2)18-27)33-16-9-28(19-24(33)3)40-41-36-35(53(46,47)48)21-25-20-31(52(43,44)45)14-17-34(25)37(36)42/h4-21,42H,1-3H3,(H,43,44,45)(H,46,47,48) |
InChI Key |
YSHSHWHUIBZXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5=C(C=C6C=C(C=CC6=C5O)S(=O)(=O)O)S(=O)(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


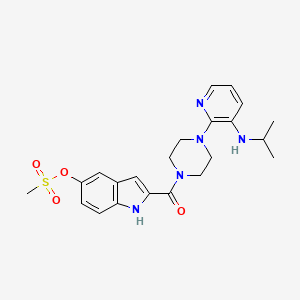
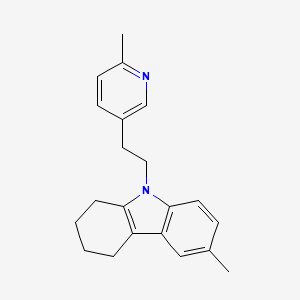
![19-ethyl-19-hydroxy-12-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12798979.png)

